An In-depth Technical Guide to the Function of the CEP63 Gene in Human Cells
An In-depth Technical Guide to the Function of the CEP63 Gene in Human Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Centrosomal Protein 63 (CEP63) is a multifaceted protein critical for cellular integrity, primarily functioning as a core component of the centrosome. This guide provides a comprehensive overview of CEP63's molecular functions, its intricate protein-protein interactions, and its pivotal role in centriole duplication, cell cycle progression, and the DNA damage response. Mutations and dysregulation of CEP63 are directly implicated in severe human diseases, including Seckel syndrome, a form of primordial dwarfism characterized by microcephaly, and certain cancers. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a technical resource for advanced research and therapeutic development.
Core Function: A Scaffold for Centriole Duplication
CEP63 is a low-abundance protein localized to the centrosome, the primary microtubule-organizing center in animal cells.[1][2] Its most critical function is to ensure the faithful duplication of centrioles once per cell cycle, a process essential for the formation of a bipolar mitotic spindle and the maintenance of genomic stability.[3][4]
The CEP63-CEP152 Complex: The Heart of the Machine
CEP63 does not act in isolation. It forms a tight, interdependent complex with Centrosomal Protein 152 (CEP152), another protein implicated in microcephaly.[3][4] Key aspects of this interaction include:
-
Mutual Dependency for Localization: CEP63 and CEP152 are mutually required for their localization to the centrosome. The depletion of one protein leads to a significant reduction of the other at the centrosome.[2][3]
-
Structural Organization: The CEP63-CEP152 complex forms a ring-like structure at the proximal end of the mother centriole.[3][5] This scaffold is foundational for recruiting downstream factors essential for procentriole formation.
-
Interaction Domains: The interaction is mediated by the C-terminal region of CEP63, while the N-terminal region of CEP63 (specifically amino acids 1-135) is required for localizing the entire complex to the centrosome.[3]
The Centriole Duplication Pathway
CEP63 functions at a specific juncture in the highly ordered centriole duplication pathway. The process is initiated in the G1/S phase of the cell cycle.
-
Upstream Scaffolding: The process begins with proteins like CEP192 establishing the initial platform at the centrosome.[3][4]
-
CEP63/CEP152 Recruitment: The CEP63-CEP152 complex is recruited downstream of CEP192.[3]
-
Plk4 Recruitment: This complex is critical for the subsequent recruitment and activation of Polo-like kinase 4 (Plk4), the master regulator of centriole biogenesis.[5][6]
-
Downstream Events: Plk4 then phosphorylates its substrates, leading to the recruitment of SAS-6, a key component for assembling the cartwheel structure that templates the new procentriole.[3][4] Depletion of CEP63 or CEP152 impairs SAS-6 recruitment, leading to inefficient centriole duplication.[2][3]
Molecular Interactions and Regulation
CEP63 serves as a hub for a network of protein interactions that regulate its function and connect it to broader cellular processes.
-
CDK1: CEP63 directly binds to and recruits Cyclin-dependent kinase 1 (CDK1) to the centrosome. This interaction is essential for mitotic entry, physically linking the centrosome to the cell cycle machinery.[1][7]
-
Cep57: CEP63 is part of a larger ring-like complex that also includes Cep57.[8] During mitosis, the anaphase-promoting complex/cyclosome (APC/C) targets the CEP152-CEP63 complex for degradation, which liberates Cep57.[8][9] Released Cep57 can then recruit pericentrin (PCNT) to promote microtubule nucleation and spindle assembly.[8][10]
-
Centriolar Satellite Proteins: Proximity-labeling studies have shown that CEP63 interacts with centriolar satellite proteins, including CCDC14 and KIAA0753. These proteins appear to have opposing functions, with CCDC14 negatively regulating centriole duplication and KIAA0753 acting as a positive regulator, in part by modulating CEP63 levels at the centrosome.[11]
Role in Cell Cycle, DNA Damage, and Disease
The integrity of the CEP63-mediated centriole duplication process is critical for normal cell division and development. Defects in this process have severe pathological consequences.
Cell Cycle Progression and Mitotic Spindle Assembly
By recruiting CDK1, CEP63 directly influences the G2/M transition. Depletion of CEP63 leads to a reduction in centrosomal CDK1, which can cause mitotic skipping and result in polyploid cells.[7] Conversely, CEP63 overexpression can drive de novo centrosome amplification.[7] During mitosis, the controlled removal of the CEP152-CEP63 complex from the centrosome is necessary for proper mitotic spindle assembly.[8][9]
DNA Damage Response (DDR)
CEP63 has been identified as a target of the primary DDR kinases ATM and ATR.[12] Following DNA double-strand breaks (DSBs), CEP63 is removed from the centrosomes, which contributes to the inactivation of spindle assembly and a delay in mitotic progression.[13][14] However, studies in Cep63-deficient mice suggest that the pathological consequences of its loss, such as microcephaly, are not due to a defective DNA damage response itself, but rather to the mitotic errors that arise from faulty centrosome function.[12][15]
Seckel Syndrome and Microcephaly
Biallelic loss-of-function mutations in the CEP63 gene are a cause of Seckel syndrome, a rare autosomal recessive disorder characterized by severe microcephaly, primordial dwarfism, and intellectual disability.[16][17] The underlying mechanism involves the failure of proper centriole duplication in neural progenitor cells.[12] This leads to mitotic errors, such as monopolar spindle formation, which triggers p53-dependent apoptosis (programmed cell death) and a massive loss of these critical stem cells during brain development.[12][18] In mouse models, the microcephaly phenotype caused by Cep63 loss can be rescued by the simultaneous deletion of p53, confirming that cell death, rather than a primary DNA repair defect, is the driver of the pathology.[12][15][18]
Role in Meiosis and Fertility
Beyond mitosis, CEP63 also plays a crucial, sex-specific role in meiosis.[12] Loss of Cep63 in male mice leads to severe infertility due to defects in meiotic recombination.[12][15] Spermatocytes lacking CEP63 exhibit centrosome aberrations, impaired chromosome synapsis, and ultimately undergo cell death, leading to a block in sperm production.[12][18]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on CEP63 function.
Table 1: Effects of CEP63/CEP152 Depletion on Centriole Number
| Cell Line | Treatment | Phenotype | Percentage of Cells with Phenotype | Source |
|---|---|---|---|---|
| U2OS | Cep63 siRNA | Mitotic cells with < 4 centrin foci | ~35% (vs. ~5% in control) | [2][3] |
| Primary MEFs | Cep63 Gene Trap (T/T) | Mitotic cells with < 4 centrin foci | ~20% (vs. < 5% in control) |[2][3] |
Table 2: Centrosome Reduplication Defects
| Cell Line | Treatment | Phenotype | Percentage of Cells with Phenotype | Source |
|---|---|---|---|---|
| U2OS | Aphidicolin + Cep63 siRNA | Cells with > 2 γ-tubulin foci | ~10% (vs. ~40% in control) | [2][6] |
| 3T3 MEFs | Aphidicolin + Cep63 (T/T) | Cells with > 2 γ-tubulin foci | ~15% (vs. ~45% in control) |[6] |
Table 3: Meiotic Defects in Cep63 Knockout Mice
| Stage of Prophase I | Wild-Type (%) | Cep63 T/T (%) | Source |
|---|---|---|---|
| Leptotene/Zygotene | ~20% | ~60% | [12] |
| Pachytene/Diplotene | ~80% | ~40% | [12] |
Data indicates a significant delay or arrest in early prophase I in Cep63-deficient spermatocytes.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of CEP63.
RNA Interference (RNAi) in U2OS Cells
This protocol is used to deplete CEP63 protein to study loss-of-function phenotypes.
Methodology:
-
Cell Culture: U2OS cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Transfection: Cells are transfected with short interfering RNAs (siRNAs) targeting CEP63 or a non-targeting control siRNA using a lipid-based transfection reagent.
-
Incubation: Cells are incubated for 72-96 hours to allow for protein depletion.[2]
-
Verification: Depletion is verified by immunofluorescence staining, as CEP63 is often difficult to detect by Western blot in whole-cell lysates due to its low abundance.[2]
-
Analysis: Cells are fixed and stained for markers of interest (e.g., anti-centrin 2 for centrioles, anti-γ-tubulin for centrosomes) and analyzed by microscopy to quantify phenotypes like centriole number.[2][3]
Co-Immunoprecipitation (Co-IP)
This protocol is used to validate the physical interaction between CEP63 and its binding partners, such as CEP152.
Methodology:
-
Cell Lysis: HEK293T or similar cells expressing tagged proteins (e.g., Flag-CEP63) are lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100) supplemented with protease inhibitors.[2]
-
Incubation: The cell lysate is incubated with antibody-conjugated beads (e.g., anti-Flag M2 resin) for 2-4 hours at 4°C with gentle rotation.[2][19] A negative control using isotype-matched IgG is crucial.[19]
-
Washing: The beads are washed extensively with lysis buffer or PBS to remove non-specific binders.[2]
-
Elution: Bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer (e.g., Laemmli buffer).[2]
-
Detection: The eluate is analyzed by SDS-PAGE and Western blotting using antibodies against the protein of interest (e.g., anti-CEP152) and the tagged "bait" protein (e.g., anti-Flag).[2]
Immunofluorescence (IF)
This protocol is used to visualize the subcellular localization of CEP63 and other centrosomal proteins.
Methodology:
-
Cell Preparation: Cells are grown on glass coverslips to an appropriate confluency.
-
Fixation: Cells are fixed, typically with ice-cold methanol (B129727) for 10 minutes or 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde, cells are permeabilized with a detergent like 0.1% Triton X-100 in PBS to allow antibody entry.
-
Blocking: Non-specific antibody binding sites are blocked with a solution containing serum or BSA.
-
Primary Antibody: Coverslips are incubated with the primary antibody (e.g., rabbit anti-CEP63, mouse anti-γ-tubulin) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody: After washing, coverslips are incubated with fluorescently-labeled secondary antibodies that recognize the host species of the primary antibodies.
-
Mounting and Imaging: Coverslips are mounted onto slides with a DAPI-containing mounting medium to visualize DNA and are imaged using a fluorescence or confocal microscope.[2]
This document is intended for informational purposes for a scientific audience and synthesizes data from published research. All methodologies should be optimized and validated for specific experimental contexts.
References
- 1. CEP63 - Wikipedia [en.wikipedia.org]
- 2. Cep63 and Cep152 Cooperate to Ensure Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cep63 and Cep152 Cooperate to Ensure Centriole Duplication | PLOS One [journals.plos.org]
- 4. Cep63 and cep152 cooperate to ensure centriole duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Centriole biogenesis is seeded by CEP152-CEP63-PCNT aggregates propagating outside the centriole through the Alström syndrome protein ALMS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cep63 recruits Cdk1 to the centrosome: implications for regulation of mitotic entry, centrosome amplification, and genome maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The APC/C targets the Cep152–Cep63 complex at the centrosome to regulate mitotic spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The APC/C targets the Cep152-Cep63 complex at the centrosome to regulate mitotic spindle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Proximity Interactions Among Centrosome Components Identify Regulators of Centriole Duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CEP63 deficiency promotes p53-dependent microcephaly and reveals a role for the centrosome in meiotic recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diseases.jensenlab.org [diseases.jensenlab.org]
- 14. uniprot.org [uniprot.org]
- 15. CEP63 deficiency promotes p53-dependent microcephaly and reveals a role for the centrosome in meiotic recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diseases.jensenlab.org [diseases.jensenlab.org]
- 17. Modifier Genes in Microcephaly: A Report on <i>WDR62</i>, <i>CEP63</i>, <i>RAD50</i> and <i>PCNT</i> Variants Exacerbating Disease Caused by Biallelic Mutations of <i>ASPM</i> and <i>CENPJ</i> - ProQuest [proquest.com]
- 18. A key role for CEP63 in brain development and fertility discovered | IRB Barcelona [irbbarcelona.org]
- 19. ptglab.com [ptglab.com]
